N-Cyclobutyl-1-Oxa-8-Azaspiro[4.5]Decane-3-Carboxamide
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Overview
Description
N-Cyclobutyl-1-Oxa-8-Azaspiro[4.5]Decane-3-Carboxamide is a spiro compound characterized by its unique bicyclic structure, which includes a cyclobutyl group, an oxa-bridge, and an azaspiro framework. Spiro compounds are known for their three-dimensional structural properties and inherent rigidity, making them valuable in various fields, including drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-1-Oxa-8-Azaspiro[4.5]Decane-3-Carboxamide typically involves the use of commercially available reagents. One common synthetic route starts with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a foundation for scaling up the process. The use of efficient and cost-effective reagents, along with optimized reaction conditions, can facilitate the transition from laboratory synthesis to industrial production.
Chemical Reactions Analysis
Types of Reactions
N-Cyclobutyl-1-Oxa-8-Azaspiro[4.5]Decane-3-Carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the cyclobutyl group or the azaspiro framework.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with catalysts.
Substituting agents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized spiro derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-Cyclobutyl-1-Oxa-8-Azaspiro[4.5]Decane-3-Carboxamide has several scientific research applications, including:
Chemistry: Used as a scaffold in the synthesis of biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclobutyl-1-Oxa-8-Azaspiro[4.5]Decane-3-Carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes like FGFR4 and vanin-1, which play crucial roles in cellular processes and disease progression . The compound’s unique structure allows it to bind effectively to these targets, thereby modulating their activity and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2,8-Diazaspiro[4.5]Decane
- 2,7-Diazaspiro[4.5]Decane
- 2,7-Diazaspiro[4.4]Nonane
- 2-Oxa-7-Azaspiro[4.4]Nonane
- 8-Oxa-2-Azaspiro[4.5]Decane
Uniqueness
N-Cyclobutyl-1-Oxa-8-Azaspiro[4.5]Decane-3-Carboxamide stands out due to its cyclobutyl group and the specific arrangement of the oxa and azaspiro components. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-Cyclobutyl-1-Oxa-8-Azaspiro[4.5]Decane-3-Carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of spirocyclic amides characterized by the presence of a cyclobutane ring fused to an oxazolidine and azaspiro framework. Its molecular formula is C13H21N2O3, and it has been noted for its stability and solubility properties, which are critical for drug development.
This compound exhibits its biological effects primarily through the inhibition of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. By inhibiting FAAH, this compound potentially enhances the levels of endogenous cannabinoids, which can modulate pain and inflammatory responses .
Pain Relief
Research indicates that compounds similar to this compound show significant analgesic effects in preclinical models. For instance, studies have demonstrated that FAAH inhibitors can alleviate acute and chronic pain conditions by enhancing cannabinoid signaling pathways .
Anti-Cancer Properties
The compound's structural attributes may also confer anti-cancer properties. Cyclobutane derivatives have been explored for their ability to inhibit histone methyltransferases (HMTs), enzymes implicated in cancer progression. In particular, compounds with similar scaffolds have been shown to selectively target cancer cells by modulating epigenetic markers .
Case Studies
- FAAH Inhibition in Pain Models : In a study involving rodent models of neuropathic pain, administration of FAAH inhibitors led to a significant reduction in pain behaviors, suggesting that this compound may provide similar benefits .
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines indicated that compounds with a similar spirocyclic structure could induce apoptosis through mechanisms involving tubulin polymerization inhibition, highlighting their potential as anti-cancer agents .
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation, but preliminary findings suggest favorable absorption and distribution characteristics, which are essential for therapeutic efficacy.
Property | Value |
---|---|
Molecular Weight | 257.36 g/mol |
Density | 1.2 g/cm³ |
Boiling Point | 391 °C |
Solubility | Soluble in organic solvents |
Properties
IUPAC Name |
N-cyclobutyl-1-oxa-8-azaspiro[4.5]decane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-12(15-11-2-1-3-11)10-8-13(17-9-10)4-6-14-7-5-13/h10-11,14H,1-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXLKLLUDQXPQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2CC3(CCNCC3)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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